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Compound of Interest

Compound Name: Pentadecanoic acid-d2

Cat. No.: B12414431 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid increasingly recognized for its

potential role as a biomarker and bioactive compound in human health.[1][2] Its presence in

biological samples is linked to dairy fat intake and may be associated with cardiometabolic

health.[3] In metabolic research and drug development, stable isotope-labeled analogues, such

as Pentadecanoic acid-d2 (C15:0-d2), are invaluable tools. They serve as internal standards

for precise and accurate quantification by correcting for analyte loss during sample preparation

and analysis.[4][5] The near-identical chemical properties of deuterated standards ensure they

mimic the behavior of the endogenous analyte throughout the extraction process.[4]

This document provides detailed protocols for the effective extraction of lipids, including C15:0-

d2, from various biological matrices. The primary methods covered are the classic liquid-liquid

extraction (LLE) techniques of Folch and Bligh-Dyer, and solid-phase extraction (SPE), which is

amenable to higher throughput.

Principles of Lipid Extraction

The goal of lipid extraction is to efficiently separate lipids from other cellular components like

proteins and carbohydrates.
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Liquid-Liquid Extraction (LLE): This technique relies on the partitioning of lipids into a

nonpolar solvent phase, separate from a polar aqueous phase. The Folch and Bligh-Dyer

methods are foundational LLE techniques that use a chloroform and methanol solvent

system.[6] The addition of water or a saline solution induces a phase separation, with lipids

concentrated in the lower chloroform layer. Key differences lie in the solvent-to-sample

ratios, with the Folch method using a much larger solvent volume.[6][7]

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge to

selectively adsorb analytes from a liquid sample.[8] For fatty acids, reversed-phase (e.g.,

C18) or anion-exchange sorbents are common.[8] The process involves conditioning the

sorbent, loading the sample, washing away interferences, and finally eluting the purified

analytes with a strong organic solvent.[9][10] SPE is often preferred for its efficiency, reduced

solvent consumption, and potential for automation.[8]

Considerations for Pentadecanoic Acid-d2

Chemical Equivalence: The extraction efficiency and recovery of C15:0-d2 are expected to

be identical to that of endogenous C15:0 due to their similar physicochemical properties.[4]

Therefore, protocols validated for C15:0 are directly applicable.

Internal Standard Spiking: C15:0-d2 should be added to the sample at the very beginning of

the workflow, before any extraction or protein precipitation steps.[4][11] This ensures it

accounts for any analyte loss throughout the entire sample preparation process.

Post-Extraction Derivatization: For analysis by gas chromatography (GC), fatty acids must

be converted to more volatile esters, typically fatty acid methyl esters (FAMEs).[12][13] This

is often achieved by transesterification using reagents like boron trifluoride (BF3) in methanol

after the lipid extraction is complete.[4][11]

Quantitative Data Summary
The selection of an extraction method can impact the final lipid yield, especially depending on

the lipid content of the sample matrix.[7][14] The following table summarizes representative

recovery data for common lipid extraction techniques.
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Method Sample Matrix Analyte Class
Average
Recovery (%)

Key Findings

Folch
Marine Tissue

(>2% lipid)
Total Lipids >95%

Significantly

higher lipid yield

compared to

Bligh-Dyer in

high-lipid

samples.[7][14]

Bligh & Dyer
Marine Tissue

(<2% lipid)
Total Lipids ~95%

Yields are

comparable to

Folch for low-

lipid samples.[7]

[14]

Bligh & Dyer Cow Milk PUFAs High

Demonstrated

the highest

recovery for

polyunsaturated

fatty acids

(PUFAs)

compared to

other methods.

[15]

Reversed-Phase

SPE (C18)
Human Urine

Epoxy Fatty

Acids
>87%

Effective for

isolating acidic

lipid metabolites

from complex

aqueous

matrices.[9]
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Anion-Exchange

SPE
Plasma Fatty Acids High

Offers high

selectivity for

acidic

compounds like

fatty acids by

exploiting charge

interactions.[8]

Note: The provided data serves as a guideline. It is critical to validate any extraction method in-

house for the specific matrix and analyte of interest to ensure optimal performance.

Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid
Extraction
This method is robust and well-suited for tissues and other solid or semi-solid samples. It uses

a large solvent-to-sample ratio to ensure exhaustive extraction.[7]

Materials:

Homogenizer

Glass centrifuge tubes with PTFE-lined caps

Chloroform, HPLC grade

Methanol, HPLC grade

0.9% NaCl solution (or 0.88% KCl)

Pentadecanoic acid-d2 internal standard solution of known concentration

Nitrogen gas evaporator

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/pdf/Solid_Phase_Extraction_of_Fatty_Acids_for_LC_MS_Analysis_Application_Notes_and_Protocols.pdf
https://www.vliz.be/imisdocs/publications/134897.pdf
https://www.benchchem.com/product/b12414431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Weigh approximately 100 mg of homogenized tissue (or 200 µL of

plasma) into a glass centrifuge tube.

Internal Standard Spiking: Add a known volume of the Pentadecanoic acid-d2 internal

standard solution to the sample.

Homogenization & Extraction:

Add 20 parts of a 2:1 (v/v) chloroform:methanol solution to the 1 part of sample (e.g., for

100 mg tissue, add 2 mL).

Vortex vigorously for 2 minutes to create a single-phase mixture. For tissue samples,

homogenize thoroughly.

Phase Separation:

Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for a 2 mL extraction).

Vortex for 30 seconds.

Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.

Lipid Collection:

Two distinct phases will form: an upper aqueous/methanol phase and a lower

organic/chloroform phase containing the lipids.

Carefully aspirate and discard the upper phase.

Using a glass Pasteur pipette, transfer the lower chloroform phase to a new clean glass

tube.

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream

analysis (e.g., isooctane for GC-MS analysis after derivatization).

Protocol 2: Bligh & Dyer Method for Lipid Extraction
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This method is a faster alternative to the Folch method, using significantly less solvent, and is

ideal for liquid samples or tissues with high water content.[7]

Materials:

Vortex mixer

Glass centrifuge tubes with PTFE-lined caps

Chloroform, HPLC grade

Methanol, HPLC grade

Deionized water

Pentadecanoic acid-d2 internal standard solution

Nitrogen gas evaporator

Procedure:

Sample Preparation: Place 1 part sample (e.g., 1 mL plasma) into a glass centrifuge tube.

Internal Standard Spiking: Add a known volume of the Pentadecanoic acid-d2 internal

standard solution.

Extraction:

Add 3.75 parts of a 1:2 (v/v) chloroform:methanol solution (e.g., 3.75 mL for 1 mL sample).

Vortex vigorously for 2 minutes to form a single phase.

Phase Separation:

Add 1.25 parts of chloroform (e.g., 1.25 mL) and vortex for 30 seconds.

Add 1.25 parts of deionized water (e.g., 1.25 mL) and vortex for another 30 seconds.

Centrifuge at 2,000 x g for 10 minutes.
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Lipid Collection: Carefully collect the lower chloroform layer containing the lipids and transfer

to a clean tube.

Drying & Reconstitution: Evaporate the solvent under nitrogen and reconstitute as described

in the Folch protocol.

Protocol 3: Solid-Phase Extraction (SPE) for Fatty Acids
This protocol provides a general framework for using a reversed-phase (C18) cartridge,

suitable for cleaning up fatty acids from aqueous samples like plasma or urine.[9]

Materials:

C18 SPE cartridges

SPE vacuum manifold

Acetonitrile, HPLC grade

Methanol, HPLC grade

Deionized water

Formic acid

Pentadecanoic acid-d2 internal standard solution

Nitrogen gas evaporator

Procedure:

Sample Pre-treatment:

To 500 µL of plasma, add the known amount of Pentadecanoic acid-d2 internal standard.

Add 1.5 mL of cold acetonitrile with 1% formic acid to precipitate proteins.[9]

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
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Collect the supernatant for loading onto the SPE cartridge.

Cartridge Conditioning:

Place the C18 cartridge on the vacuum manifold.

Condition the sorbent by passing 3 mL of methanol, followed by 3 mL of deionized water.

Do not allow the cartridge to go dry.[9]

Sample Loading: Load the pre-treated sample supernatant onto the conditioned cartridge at

a slow, steady flow rate (approx. 1-2 mL/min).[9]

Washing:

Wash the cartridge with 3 mL of water to remove salts and polar interferences.

Wash with 3 mL of 25% methanol in water to remove less polar interferences.[9]

Dry the cartridge under vacuum for 5-10 minutes.

Elution: Elute the fatty acids with 2 x 2 mL aliquots of methanol or acetonitrile into a clean

collection tube.[9]

Drying & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in

a suitable solvent for analysis.

Visualizations
Logical Workflow: Selecting a Lipid Extraction Method
The choice of extraction method depends on sample type, required throughput, and the lipid

content of the matrix.
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Start: Define Sample & Goal

Sample Type?

Liquid (e.g., Plasma, Urine)

Liquid

Solid / Semi-Solid (e.g., Tissue)

Solid

High Throughput Needed? High Lipid Content (>2%)?

Bligh & Dyer Method

No

Solid-Phase Extraction (SPE)

Yes

Folch Method

Yes

Bligh & Dyer or Folch

No

Click to download full resolution via product page

Caption: Decision tree for selecting an appropriate lipid extraction method.

Experimental Workflow: From Sample to Analysis
This diagram outlines the general steps for quantitative analysis of fatty acids using a

deuterated internal standard.

1. Sample Collection
(e.g., Plasma, Tissue)

2. Add C15:0-d2
Internal Standard

3. Lipid Extraction
(e.g., Folch, SPE)

4. Solvent Evaporation
(Under Nitrogen)

5. Derivatization
(e.g., to FAMEs)

6. Instrumental Analysis
(GC-MS or LC-MS)

Click to download full resolution via product page

Caption: General experimental workflow for fatty acid analysis.
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Metabolic Pathway: Fate of Pentadecanoic Acid
Pentadecanoic acid, as an odd-chain fatty acid, undergoes β-oxidation, ultimately yielding

propionyl-CoA, which can then enter the citric acid cycle.[1]

Pentadecanoic Acid (C15:0)

β-Oxidation
(Multiple Cycles)

Acetyl-CoA (x6) Propionyl-CoA (x1)

Citric Acid Cycle
(as Succinyl-CoA)

Click to download full resolution via product page

Caption: Simplified metabolic pathway of pentadecanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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